molecular formula C41H81N21O8 B12623381 N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 915195-08-3

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12623381
CAS No.: 915195-08-3
M. Wt: 996.2 g/mol
InChI Key: GZJALPVAKCEZKC-FLMSMKGQSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by multiple ornithine and lysine residues, each modified with diaminomethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps, typically starting with the protection of amino groups followed by sequential coupling of amino acids. The diaminomethylidene groups are introduced through specific reagents under controlled conditions. The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptides. Automated peptide synthesizers can be used to streamline the process, ensuring high purity and yield. The process involves the use of resin-bound amino acids, which are sequentially coupled, followed by cleavage from the resin and purification.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the diaminomethylidene groups, potentially converting them to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce modified peptides with altered functional groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and interactions with proteins.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s structure allows it to modulate protein-protein interactions and enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its multiple diaminomethylidene-modified ornithine residues, which confer distinct biochemical properties. This structural complexity allows for diverse interactions and applications, setting it apart from other similar compounds.

Properties

CAS No.

915195-08-3

Molecular Formula

C41H81N21O8

Molecular Weight

996.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C41H81N21O8/c42-17-3-1-11-25(57-31(63)24(44)10-5-19-53-38(45)46)32(64)58-26(12-2-4-18-43)33(65)60-28(14-7-21-55-40(49)50)36(68)62-23-9-16-30(62)35(67)59-27(13-6-20-54-39(47)48)34(66)61-29(37(69)70)15-8-22-56-41(51)52/h24-30H,1-23,42-44H2,(H,57,63)(H,58,64)(H,59,67)(H,60,65)(H,61,66)(H,69,70)(H4,45,46,53)(H4,47,48,54)(H4,49,50,55)(H4,51,52,56)/t24-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

GZJALPVAKCEZKC-FLMSMKGQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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